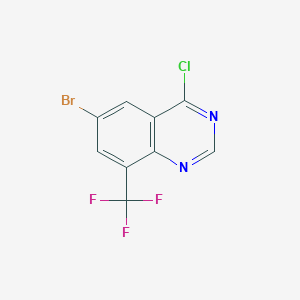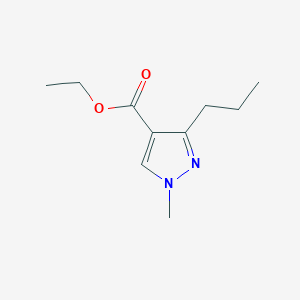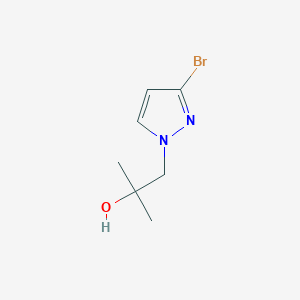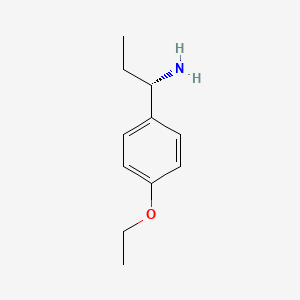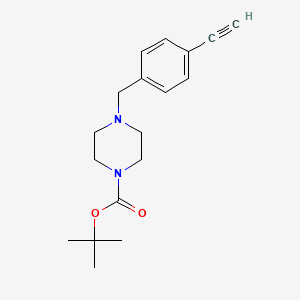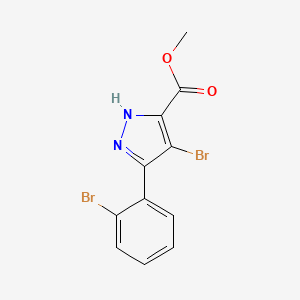
methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of bromine atoms at the 4 and 2 positions of the phenyl ring and the pyrazole ring, respectively, and a carboxylate ester group at the 5 position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, such as a phenyl pyrazole derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the carboxylate ester.
Cyclization: The final step involves cyclization to form the pyrazole ring, which can be achieved through various methods, including the use of hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the carboxylate ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-(2,6-difluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with fluorine atoms instead of bromine.
Methyl 4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate: Chlorine atoms replace bromine atoms.
Methyl 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate: Methyl group instead of bromine.
Uniqueness
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding properties in biological systems and its utility in material science applications.
Propiedades
Fórmula molecular |
C11H8Br2N2O2 |
|---|---|
Peso molecular |
360.00 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-4-2-3-5-7(6)12/h2-5H,1H3,(H,14,15) |
Clave InChI |
ULBVWKNUEXLSGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NN1)C2=CC=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


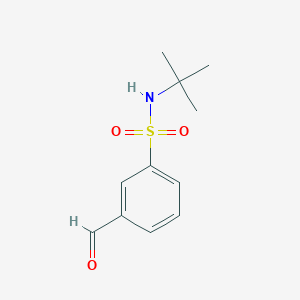
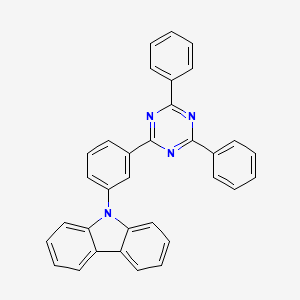
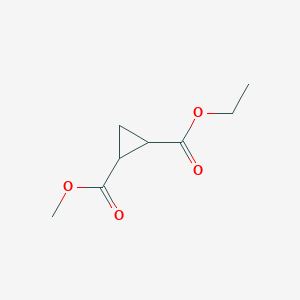
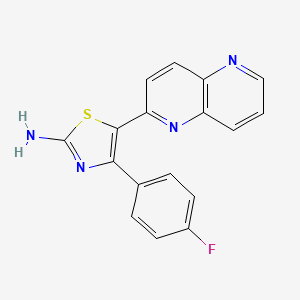
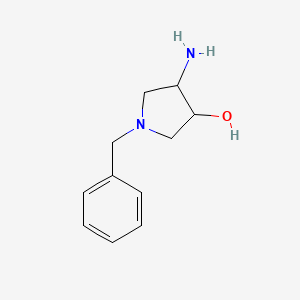
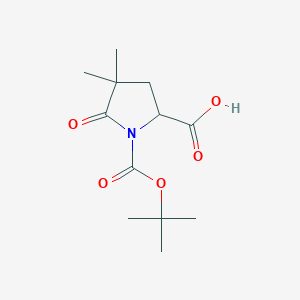
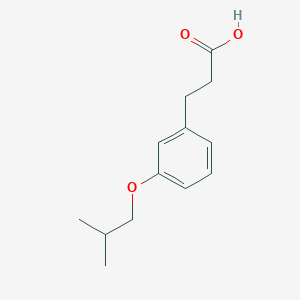
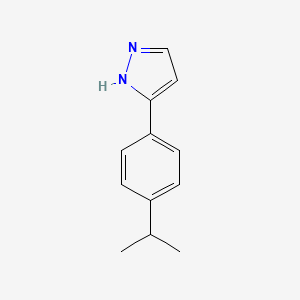
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
